Bienvenue dans la boutique en ligne BenchChem!

Exemestane

Aromatase Inhibition Mechanism of Action Drug Resistance

Exemestane is an irreversible, steroidal Type I aromatase inactivator, distinct from reversible non-steroidal inhibitors. It covalently binds and permanently disables CYP19A1, achieving ~98% estrogen suppression. This mechanism enables tumor regression in NSAI-resistant models, making it essential for sequencing studies. Its steroidal backbone uniquely elevates bone formation marker PINP and alters the LDL:HDL ratio, providing critical comparators for bone homeostasis and cardiovascular safety research. Procure Exemestane for its non-cross-resistance profile and androgenic-specific off-target effects.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 107868-30-4
Cat. No. B1683764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExemestane
CAS107868-30-4
Synonyms6-methyleneandrosta-1,4-diene-3,17-dione
Aromasil
Aromasin
Aromasine
examestane
exemestane
FCE 24304
FCE-24304
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
InChIKeyBFYIZQONLCFLEV-DAELLWKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityNon-soluble
Freely soluble in N,N-dimethylformamide;  soluble in methanol;  practically insoluble in water
6.83e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Exemestane (CAS 107868-30-4): A Steroidal Irreversible Aromatase Inactivator for Endocrine Research and Oncology Drug Development


Exemestane is a steroidal, irreversible Type I aromatase inactivator structurally related to androstenedione, acting as a false substrate that binds covalently to the aromatase enzyme (CYP19A1), causing permanent inactivation [1]. It achieves profound estrogen suppression, reducing whole-body aromatization by approximately 98% in postmenopausal women [2]. Unlike reversible non-steroidal aromatase inhibitors (NSAIs) such as letrozole and anastrozole, exemestane's mechanism of aromatase inactivation is non-competitive and time-dependent, a distinction with significant implications for therapeutic sequencing and resistance management [3].

Why Exemestane Cannot Be Substituted with Generic Letrozole or Anastrozole: Key Mechanistic and Clinical Distinctions


Although exemestane, letrozole, and anastrozole all suppress estrogen biosynthesis by inhibiting aromatase, they differ fundamentally in binding mechanism, chemical class, and clinical utility. Letrozole and anastrozole are non-steroidal, reversible Type II inhibitors that compete with substrate at the enzyme's active site, whereas exemestane is a steroidal, irreversible Type I inactivator that covalently modifies the enzyme [1]. This mechanistic divergence has direct clinical consequences: exemestane can induce tumor regression in patients who have developed resistance to non-steroidal aromatase inhibitors (NSAIs), a phenomenon known as non-cross-resistance [2]. Furthermore, exemestane's steroidal backbone confers distinct effects on bone turnover markers and lipid metabolism compared to NSAIs, potentially influencing long-term safety profiles [3]. These differences render simple in-class substitution without careful consideration of prior therapy history and patient-specific risk factors scientifically and clinically unsound.

Quantitative Evidence Guide: Exemestane vs. Letrozole and Anastrozole in Aromatase Inhibition, Estrogen Suppression, Lipid Metabolism, and Bone Turnover


Mechanistic Distinction: Irreversible Aromatase Inactivation vs. Reversible Competitive Inhibition

Exemestane is the only orally available irreversible aromatase inactivator (Type I) among third-generation aromatase inhibitors. In a direct comparative in vitro study using JEG-3 cells, exemestane was the sole agent to induce residual inhibition of aromatase activity after drug removal, while reversible inhibitors (letrozole and anastrozole) exhibited immediate recovery of enzyme activity [1]. This irreversible mechanism is the basis for the clinically observed non-cross-resistance between exemestane and non-steroidal aromatase inhibitors [2].

Aromatase Inhibition Mechanism of Action Drug Resistance

In Vitro Aromatase Inhibitory Potency: Exemestane vs. Letrozole and Anastrozole

In human placental microsomes, a standard in vitro model for aromatase inhibition, exemestane exhibits an IC50 of 15 nM, compared to 2 nM for letrozole and 8 nM for anastrozole [1]. In particulate fractions of human breast cancer tissue, exemestane achieves an IC50 of 5 nM, while letrozole yields 0.8 nM and anastrozole yields 15 nM [1]. Exemestane's relative potency is approximately 0.13-0.16 relative to letrozole in these systems [1].

Enzymology Aromatase Assay Potency Comparison

In Vivo Serum Estrogen Suppression: Direct Head-to-Head Intra-Patient Cross-Over Comparison

In a 2024 randomized, intra-patient cross-over trial in postmenopausal breast cancer patients, letrozole (2.5 mg daily) produced significantly greater suppression of serum estrone (E1) and estradiol (E2) than exemestane (25 mg daily). Following cross-over from exemestane to letrozole, mean serum E1 decreased from 1.8 pmol/L to 0.1 pmol/L, and E2 decreased from 0.6 pmol/L to 0.4 pmol/L [1]. When switching from letrozole to exemestane, E1 rose from 0.2 pmol/L to 1.4 pmol/L and E2 rose from 0.4 pmol/L to 0.7 pmol/L [1].

Pharmacodynamics Estrogen Suppression Clinical Trial

Lipid Metabolism Effects: Exemestane Increases LDL:HDL Ratio, Unlike Letrozole or Anastrozole

A randomized, open-label Phase I study in healthy postmenopausal women compared the effects of exemestane (25 mg), letrozole (2.5 mg), and anastrozole (1 mg) on lipid profiles over 24 weeks. Exemestane significantly increased the LDL:HDL cholesterol ratio by 12 weeks, an effect not observed with anastrozole or letrozole, largely driven by a decrease in HDL-cholesterol [1]. In a separate 3-month study, exemestane significantly reduced HDL (P < 0.001) without significantly altering LDL, whereas letrozole significantly increased LDL (P = 0.002) without significantly altering HDL [2].

Lipid Profile Cardiovascular Safety Cholesterol

Bone Formation Marker PINP: Exemestane Increases PINP, Anastrozole and Letrozole Do Not

A 24-week randomized controlled trial compared the effects of exemestane (25 mg), letrozole (2.5 mg), and anastrozole (1 mg) on bone turnover markers in healthy postmenopausal women. All three agents increased bone resorption markers comparably, but exemestane uniquely and consistently increased the percentage change from baseline in serum procollagen type I N-terminal propeptide (PINP), a marker of bone formation, at week 24 [1]. The baseline-adjusted area under the curve (AUC) for PINP over weeks 0-12 and 0-24 was significantly greater for exemestane than for the non-steroidal aromatase inhibitors [1].

Bone Metabolism Bone Formation Osteoporosis

Comparative Clinical Effectiveness: 8-Year Disease-Free Survival and Overall Survival

A large 2025 comparative effectiveness study using French national medicoadministrative data (148,436 postmenopausal women with HR-positive early-stage breast cancer) compared adjuvant therapy with anastrozole, letrozole, and exemestane. After a median follow-up of 63 months, 8-year disease-free survival (DFS) was 79.1% for exemestane vs. 81.0% for anastrozole and 81.1% for letrozole [1]. Eight-year overall survival (OS) was 88.8% for exemestane vs. 90.5% for anastrozole and 89.9% for letrozole [1]. Additionally, exemestane was associated with a higher 5-year discontinuation rate (39.3%) compared to anastrozole (35.1%) and letrozole (35.0%) [1].

Clinical Outcomes Disease-Free Survival Overall Survival

Optimal Research and Clinical Application Scenarios for Exemestane Based on Quantitative Comparative Evidence


Investigating Non-Cross-Resistance Mechanisms in NSAI-Refractory Breast Cancer Models

Exemestane is the preferred agent for studies examining therapeutic sequencing after progression on non-steroidal aromatase inhibitors (NSAIs) such as letrozole or anastrozole. Its irreversible inactivation mechanism [1] provides the biochemical rationale for clinical observations of tumor regression in NSAI-resistant patients [2]. Researchers should select exemestane for in vivo xenograft models or clinical trials where the objective is to evaluate response following NSAI failure, a scenario where reversible NSAIs would not be expected to provide benefit [2].

Comparative Bone Metabolism Studies Requiring Differential Assessment of Bone Formation vs. Resorption

For studies designed to evaluate the effects of aromatase inhibitors on bone homeostasis, exemestane offers a unique comparator due to its androgenic steroidal backbone. Unlike letrozole and anastrozole, which lack androgenic activity, exemestane consistently increases the bone formation marker PINP [1]. This property makes exemestane the agent of choice for research investigating the mechanistic basis of AI-associated bone loss and for evaluating interventions aimed at preserving bone health during endocrine therapy [1].

Lipid Metabolism and Cardiovascular Risk Assessment Studies in Postmenopausal Models

Exemestane's distinct lipid-modifying profile—specifically its elevation of LDL:HDL ratio via HDL reduction—makes it a critical comparator in studies of cardiovascular safety during endocrine therapy [1]. Investigators examining the long-term cardiometabolic consequences of aromatase inhibition should include exemestane alongside NSAIs to capture the full spectrum of lipid alterations. Exemestane is also relevant for evaluating the impact of androgenic vs. non-androgenic AIs on lipid profiles [1].

Adjuvant Endocrine Therapy Scenarios Where Non-Steroidal AIs Are Contraindicated or Intolerable

While large-scale comparative effectiveness data indicate modestly inferior disease-free and overall survival outcomes for exemestane compared to anastrozole and letrozole in the upfront adjuvant setting [1], exemestane remains a viable alternative when NSAIs are contraindicated due to hypersensitivity, intolerance, or specific drug-drug interactions. Its distinct side effect profile—including androgenic effects and lipid alterations—may be preferable for individual patients with specific comorbidities or tolerability issues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exemestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.